REACTION_CXSMILES
|
CC[C@@H]1[C@@H]2C[C@H]([C@@H](OC3C4C(=CC=CC=4)C(O[C@@H](C4C=CN=C5C=4C=C(OC)C=C5)[C@@H]4N5C[C@H](CC)[C@@H](CC5)C4)=NN=3)C3C=CN=C4C=3C=C([O:22]C)C=C4)N(CC2)C1.[C:59]([O:63][C:64]1[CH:69]=[N:68][CH:67]=[C:66]([CH:70]=C)[N:65]=1)([CH3:62])([CH3:61])[CH3:60].S([O-])([O-])=O.[Na+].[Na+].O>C(O)(C)(C)C>[C:59]([O:63][C:64]1[N:65]=[C:66]([CH:70]=[O:22])[CH:67]=[N:68][CH:69]=1)([CH3:62])([CH3:61])[CH3:60] |f:2.3.4|
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Name
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|
Quantity
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7.2 g
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Type
|
reactant
|
Smiles
|
CC[C@H]1CN2CC[C@H]1C[C@@H]2[C@H](C3=C4C=C(C=CC4=NC=C3)OC)OC5=NN=C(C6=CC=CC=C65)O[C@H]([C@H]7C[C@@H]8CCN7C[C@@H]8CC)C9=C1C=C(C=CC1=NC=C9)OC
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Name
|
|
Quantity
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60 mL
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Type
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solvent
|
Smiles
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C(C)(C)(C)O
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
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C(C)(C)(C)OC1=NC(=CN=C1)C=C
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Name
|
|
Quantity
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5 mL
|
Type
|
solvent
|
Smiles
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C(C)(C)(C)O
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Name
|
|
Quantity
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8.4 g
|
Type
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reactant
|
Smiles
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S(=O)([O-])[O-].[Na+].[Na+]
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
the mixture was stirred overnight at room temperature
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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the mixture was stirred at room temperature for 1 hour
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Duration
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1 h
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Type
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EXTRACTION
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Details
|
extraction
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Type
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WASH
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Details
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The organic layer was washed with water and saturated brine
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Type
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DRY_WITH_MATERIAL
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Details
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dried over anhydrous magnesium sulfate
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Type
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DISTILLATION
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Details
|
the solvent was distilled off under reduced pressure
|
Type
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DISSOLUTION
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Details
|
The residue was dissolved in 40 ml of methanol
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Type
|
ADDITION
|
Details
|
an aqueous solution of 2.35 g of sodium periodate (20 ml) was added
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Type
|
STIRRING
|
Details
|
while stirring on ice
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Type
|
STIRRING
|
Details
|
stirring
|
Type
|
WAIT
|
Details
|
was continued at room temperature for 40 minutes
|
Duration
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40 min
|
Type
|
ADDITION
|
Details
|
Water was added to the reaction solution, and extraction
|
Type
|
WASH
|
Details
|
The extract was washed with water and saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography (solvent: n-hexane/ethyl acetate)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC1=CN=CC(=N1)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 954 mg | |
YIELD: PERCENTYIELD | 96% | |
YIELD: CALCULATEDPERCENTYIELD | 94.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |